![molecular formula C22H22N4O2 B6422675 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015543-37-9](/img/structure/B6422675.png)
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound is a pyrazolopyrimidinamine derivative . It contains an aromatic heteropolycyclic structure with a pyrrolo [2,3-d]pyrimidine ring system . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. It is closely related to other compounds with pyrrolo [2,3-d]pyrimidine and pyrazolo [1,5-a]pyrimidine scaffolds .Scientific Research Applications
- Significance : SM coupling is widely applied due to mild reaction conditions, functional group tolerance, and environmentally benign reagents. The compound’s rapid transmetalation with palladium facilitates efficient bond formation .
- Compound Evaluation : The novel pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (B4) exhibits nontoxic AChE inhibitory effects .
Transition Metal Catalysis: Suzuki–Miyaura Coupling
AChE Inhibition: Potential Neuroprotective Agent
Pyridopyrimidine Derivatives in Drug Discovery
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
It’s known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Biochemical Pathways
Compounds with similar structures have been reported as potent inhibitors of kinases, which play an important role in the regulation of various cellular processes .
Pharmacokinetics
It’s known that the degree of lipophilicity of this compound allows it to diffuse easily into the cells, which could impact its bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Action Environment
It’s known that the structural design of similar compounds can be useful for designing new derivatives .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-12-20(24-17-8-6-5-7-9-17)26-22(23-14)15(2)21(25-26)16-10-11-18(27-3)19(13-16)28-4/h5-13,24H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFKBIMQOSTZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
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